1-Ethyl-1H-imidazole-4,5-dicarbonitrile
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Overview
Description
1-Ethyl-1H-imidazole-4,5-dicarbonitrile is an organic compound with the molecular formula C7H6N4 It is characterized by the presence of an imidazole ring substituted with ethyl and dicarbonitrile groups
Mechanism of Action
Mode of Action
It’s known that imidazole derivatives often interact with their targets via hydrogen bonding, given the presence of the imidazole ring .
Biochemical Pathways
The specific biochemical pathways affected by 1-Ethyl-1H-imidazole-4,5-dicarbonitrile are currently unknown. Imidazole derivatives are known to be involved in a variety of biological processes, but further studies are needed to elucidate the specific pathways affected by this compound .
Pharmacokinetics
The compound is very soluble, which may influence its distribution and excretion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity. For this compound, it is recommended to be stored in a dry room at normal temperature , suggesting that moisture and high temperatures may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole-4,5-dicarbonitrile can be synthesized through the reaction of 1-ethylimidazole with cyanogen bromide under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and is carried out at room temperature. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; room temperature.
Reduction: Lithium aluminum hydride; reflux conditions.
Substitution: Amines, thiols; solvent such as acetonitrile; room temperature.
Major Products Formed:
- Oxidized imidazole derivatives.
- Reduced imidazole compounds.
- Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-Ethyl-1H-imidazole-4,5-dicarbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Ethyl-1H-imidazole-4,5-dicarbonitrile can be compared with other similar compounds, such as:
1-Methyl-1H-imidazole-4,5-dicarbonitrile: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1H-imidazole-4,5-dicarbonitrile: Contains a propyl group, leading to variations in solubility and chemical behavior.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-ethylimidazole-4,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-11-5-10-6(3-8)7(11)4-9/h5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFSTXGDSLCINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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